molecular formula C7H9N B583315 4-Methyl-2-methylene-1,2-dihydropyridine CAS No. 144486-76-0

4-Methyl-2-methylene-1,2-dihydropyridine

Cat. No.: B583315
CAS No.: 144486-76-0
M. Wt: 107.156
InChI Key: JUARPGSEKKLRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-methylene-1,2-dihydropyridine is a heterocyclic organic compound that belongs to the dihydropyridine family This compound is characterized by a pyridine ring with a methyl group at the fourth position and a methylene group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-methylene-1,2-dihydropyridine can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, including metal-based and organic catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-methylene-1,2-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .

Scientific Research Applications

4-Methyl-2-methylene-1,2-dihydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylene-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .

Comparison with Similar Compounds

    1,4-Dihydropyridine: Known for its use as a calcium channel blocker in medications like nifedipine and amlodipine.

    1,2-Dihydropyridine:

Uniqueness: 4-Methyl-2-methylene-1,2-dihydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-2-methylidene-1H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUARPGSEKKLRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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